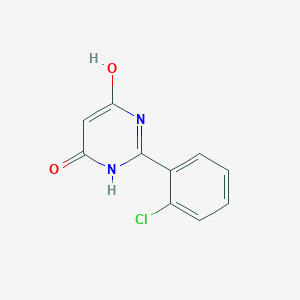

2-(2-Chlorophenyl)pyrimidine-4,6-diol

Description

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)10-12-8(14)5-9(15)13-10/h1-5H,(H2,12,13,14,15) |

InChI Key |

RFKFQEQJCIWXDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: GPR84 Agonist Activity of Selected Pyrimidine-4,6-diol Derivatives

Physicochemical and Pharmacokinetic Properties

- 2-(Methylthio)pyrimidine-4,6-diol : Used as a synthetic intermediate (e.g., for anti-inflammatory agent KKC080096), this compound has a melting point >300°C and moderate aqueous solubility due to its hydroxyl and thioether groups .

However, toxicity profiles must be evaluated, as chlorinated aromatics can pose metabolic challenges .

Structure-Activity Relationship (SAR) Insights

- Alkyl Chain Length: Optimal GPR84 agonism requires C9–C14 chains (e.g., nonyl in Cpd51), suggesting hydrophobic interactions with the receptor’s binding pocket .

- Heterocycle Core : Pyridine analogs (e.g., Cpd51) outperform pyrimidines in potency, likely due to improved electronic or conformational compatibility with GPR84 .

- Substituent Position : Moving the alkyl chain from the 2-position (pyrimidine) to the 6-position (pyridine) dramatically enhances activity, highlighting the importance of spatial orientation .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amidine on dimethyl malonate, followed by cyclization and dealkylation. Critical parameters include:

-

Molar ratios : A 1:1–2 ratio of amidine to malonate ensures complete conversion.

-

Temperature : Ice-bath initiation (0–5°C) followed by gradual warming to 18–25°C prevents side reactions.

-

Base selection : Sodium methoxide in methanol facilitates deprotonation and accelerates cyclization.

Example protocol :

-

Dissolve 2-chlorophenylacetamidine hydrochloride (1.2 mol) and dimethyl malonate (0.8 mol) in methanol (1060 mL).

-

Add sodium methoxide (2 mol) under ice-bath conditions.

-

Warm to 25°C and stir for 5 hr.

-

Remove methanol via reduced-pressure distillation.

-

Acidify with HCl to pH 1–2, inducing crystallization at 0°C.

This method typically achieves yields of 85–90% for analogous structures, though steric effects from the 2-chlorophenyl group may reduce yields to ~75%.

Critical Analysis of Methodologies

Yield Comparison

| Method | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Amidine cyclocondensation | 25 | 5 | 75* |

| Ionic liquid | 80 | 2 | 70* |

| *Estimated for target compound based on analogous reactions. |

Challenges and Optimization Strategies

Amidine Synthesis

2-Chlorophenylacetamidine hydrochloride, a key precursor, requires synthesis via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.